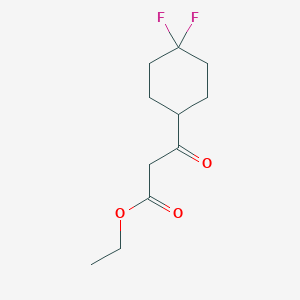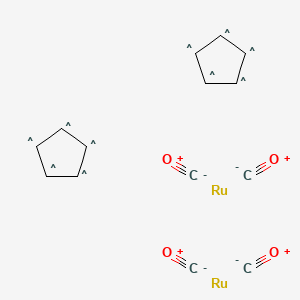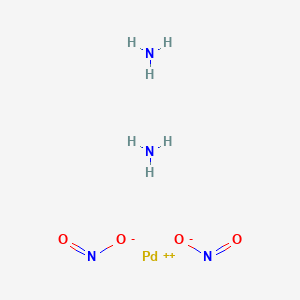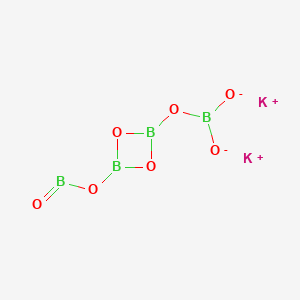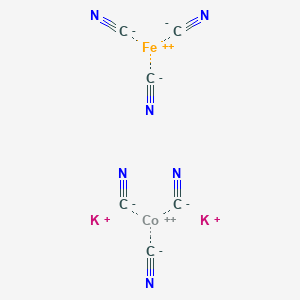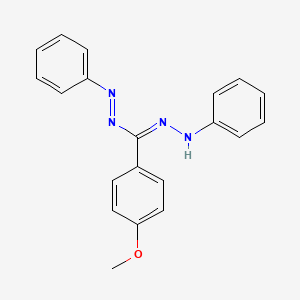
1,5-Diphenyl-3-(4-methoxyphenyl)formazan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of formazan derivatives, including 1,5-Diphenyl-3-(4-methoxyphenyl)formazan, typically involves the reaction of diazonium salts with N,N-dimethyl-aniline derivatives or the coupling of phenylhydrazones with nitroso compounds. These reactions are facilitated by various catalysts and conditions that influence the yield and purity of the formazan products (Tezcan & Tokay, 2010; Turkoglu, Berber, & Kani, 2015).
Molecular Structure Analysis
The molecular structure of 1,5-Diphenyl-3-(4-methoxyphenyl)formazan has been elucidated through spectroscopic methods such as UV-Vis, IR, NMR, and X-ray crystallography. These studies reveal the compound's planar structure, conjugated system, and intramolecular interactions, contributing to its stability and color properties (Tezcan & Tokay, 2010).
Chemical Reactions and Properties
Formazan compounds, including 1,5-Diphenyl-3-(4-methoxyphenyl)formazan, participate in redox reactions, which are central to their application as analytical reagents. They can form complexes with metals, undergo oxidation-reduction, and exhibit prototropic tautomerism, which affects their spectroscopic properties and reactivity (Price, 1971; Khan et al., 2018).
Physical Properties Analysis
The physical properties of 1,5-Diphenyl-3-(4-methoxyphenyl)formazan, such as solubility, melting point, and crystalline structure, are influenced by its molecular geometry and intermolecular forces. X-ray crystallography studies provide insights into the crystalline structure, revealing the orientations and interactions between molecules in the solid state (Turkoglu, Berber, & Kani, 2015).
Chemical Properties Analysis
The chemical properties of 1,5-Diphenyl-3-(4-methoxyphenyl)formazan, including its reactivity towards various chemical agents and conditions, are defined by its formazan skeleton and substituents. Studies on its synthesis, reactions with metals, and spectral behaviors elucidate the influence of the methoxy and diphenyl groups on its chemical behavior and potential applications (Tezcan & Tokay, 2010; Price, 1971).
科学研究应用
Synthetic Approaches and Characterization
Formazans are versatile compounds with broad applications in chemistry and biology. The synthetic routes for formazan derivatives involve various catalysts and substrates, emphasizing the adaptability of these compounds for different scientific applications. The review by (Kaushik et al., 2019) highlights the diversity of synthetic methods for N-heterocyclic compounds, including formazan derivatives, showcasing their significance in drug discovery, material science, and analytical chemistry.
Analytical Applications
Formazan derivatives are known for their application in electron transport system (ETS) activity assays, as discussed by (Trevors Jt, 1984). These assays are crucial for measuring bioactivity in microbial communities in environmental samples, illustrating the utility of formazans in environmental science and microbiology.
Material Science and Sensor Applications
The solvatochromic behavior, redox properties, and potential use as chemical sensors of formazans, as reviewed by (Kumar, 2017), underline the importance of formazan derivatives in developing advanced materials and sensors. These characteristics make formazans suitable for creating responsive materials with applications in various fields, including environmental monitoring and diagnostic assays.
属性
IUPAC Name |
N'-anilino-4-methoxy-N-phenyliminobenzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-25-19-14-12-16(13-15-19)20(23-21-17-8-4-2-5-9-17)24-22-18-10-6-3-7-11-18/h2-15,21H,1H3/b23-20+,24-22? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTMYMAIOJZZLV-KYZOMJKISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/N=NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diphenyl-3-(4-methoxyphenyl)formazan | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-chloro-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1143985.png)
![4-Methyl-2-(4-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1143986.png)
